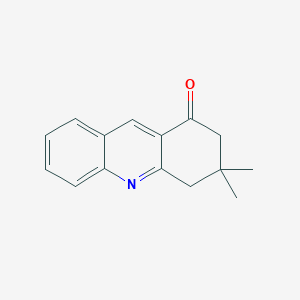

3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one

Description

Contextualization within Acridone (B373769) Chemistry and Heterocyclic Systems Research

Heterocyclic systems, which are cyclic compounds containing atoms of at least two different elements in their rings, form a cornerstone of organic and medicinal chemistry. Among these, nitrogen-containing heterocycles are of paramount importance due to their prevalence in natural products and pharmaceuticals. The acridine (B1665455) framework, a tricyclic aromatic system composed of two benzene (B151609) rings fused to a central pyridine (B92270) ring, is a prominent member of this class. ontosight.ai Acridone, a derivative of acridine bearing a keto group, and its analogues have been the focus of extensive research due to their diverse biological activities. researchgate.net

The compound 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one is a partially saturated derivative of the acridine core. Its structure is characterized by the foundational tricyclic acridine system, but with one of the terminal rings being a cyclohexenone moiety. This structural feature places it within the broader class of compounds known as acridinediones. nih.gov These molecules serve as privileged structures in chemical synthesis, acting as versatile scaffolds for the development of more complex molecules with tailored properties. mdpi.com The synthesis of acridinedione derivatives is often achieved through efficient one-pot, multi-component reactions, commonly utilizing precursors like dimedone (5,5-dimethyl-1,3-cyclohexanedione), various aldehydes, and an amine or ammonium (B1175870) source. nih.govrsc.orgresearchgate.netmdpi.com

Historical Perspectives on Acridone Derivatives in Academic Inquiry

The study of acridine derivatives dates back to the 19th century, when they were initially utilized as pigments and dyes. researchgate.net Their journey into the realm of medicine began with their application as antibacterial and antiparasitic agents. researchgate.netbenthamdirect.com A pivotal moment in acridone research was the isolation of the acridone alkaloid, acronycine, from the bark of Acronychia baueri in 1948, which demonstrated potent anticancer activity and catalyzed decades of research into natural and synthetic acridone compounds. researchgate.netnih.gov

By the 1970s, acridine derivatives had been firmly established as an important class of chemotherapeutic agents. researchgate.netbenthamdirect.com The biological activity of these compounds is largely attributed to the planarity of the aromatic tricyclic structure, which allows them to intercalate between the base pairs of double-stranded DNA, thereby disrupting cellular processes like DNA replication and transcription. researchgate.netresearchgate.netbenthamdirect.com This understanding of their mode of action has fueled continuous and innovative research, leading to the design of novel acridine-based compounds targeting specific biological entities such as enzymes and proteins. benthamdirect.com

Rationale and Significance of Investigating this compound

The scientific interest in this compound and its related structures is primarily driven by their potential in medicinal chemistry and materials science. This specific molecule is often used as a starting material or key building block for the synthesis of a wide array of other organic compounds and more elaborate derivatives. mdpi.comcymitquimica.com

The dihydroacridinone scaffold is of particular significance in the development of novel therapeutic agents. For instance, researchers have synthesized series of trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-one derivatives to explore their potential as topoisomerase II poisons. nih.gov Topoisomerase II is a crucial enzyme in cell replication, and its inhibition is a key strategy in anticancer drug development. nih.gov The core structure of dihydroacridinones serves as an effective scaffold for these agents, building upon the DNA-interacting legacy of the parent acridine ring system. nih.gov

Furthermore, the broader family of acridinediones, to which this compound belongs, has found applications beyond medicine, notably as laser dyes. nih.gov The investigation into compounds like this compound is therefore significant for its dual role: it expands the synthetic toolkit available to chemists and provides a foundation for creating novel molecules with potent biological or photophysical properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72989-31-2 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

3,3-dimethyl-2,4-dihydroacridin-1-one |

InChI |

InChI=1S/C15H15NO/c1-15(2)8-13-11(14(17)9-15)7-10-5-3-4-6-12(10)16-13/h3-7H,8-9H2,1-2H3 |

InChI Key |

NGIJYZXCLGHEKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=NC3=CC=CC=C3C=C2C(=O)C1)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of 3,3 Dimethyl 3,4 Dihydroacridin 1 2h One

De Novo Synthesis Strategies

De novo synthesis of the 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one scaffold relies on building the molecule from simpler, readily available starting materials. These strategies are diverse, reflecting the ongoing efforts to optimize the synthesis of this and related acridinone (B8587238) structures.

Multi-Step Synthesis Protocols

Multi-step synthesis provides a classical and often necessary approach to constructing complex molecules like this compound. This method involves a sequence of individual reactions, with the isolation and purification of intermediates at each stage. While this can be a longer process, it allows for greater control over the stereochemistry and substitution patterns of the final product. vapourtec.com

A common multi-step approach begins with the synthesis of precursors that will ultimately form the fused ring system. For instance, a substituted 2-aminobenzaldehyde (B1207257) or a related derivative might be prepared in several steps. Concurrently, a cyclic diketone, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone), is synthesized or commercially sourced. The subsequent condensation of these two key fragments, often under acidic or basic conditions, leads to the formation of the acridinone core. Each step in these sequences is carefully optimized to maximize the yield and purity of the intermediate before proceeding to the next reaction. trine.eduscribd.com

One-Pot and Tandem Synthetic Approaches

A typical one-pot synthesis of this compound involves the reaction of a 2-aminoaryl ketone, dimedone, and often another component in the presence of a suitable catalyst. nih.gov All reactants are mixed at the beginning of the reaction, and the conditions are controlled to promote a cascade of reactions that lead to the final product. Tandem reactions are a subset of one-pot syntheses where the subsequent reactions occur sequentially under the same reaction conditions without the addition of new reagents. These approaches are highly valued for their efficiency and are a major focus of modern synthetic organic chemistry. rsc.org

Friedländer Heteroannulation Methods

The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines and related heterocyclic systems, including acridinones. wikipedia.orgresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or diketone. organic-chemistry.org In the context of this compound synthesis, this typically involves the reaction of a 2-aminobenzaldehyde derivative with 5,5-dimethyl-1,3-cyclohexanedione (dimedone).

The reaction can be catalyzed by either acids or bases. wikipedia.orgorganic-chemistry.org Acid catalysts, such as p-toluenesulfonic acid or Lewis acids, facilitate the initial condensation and subsequent cyclization. wikipedia.org Base-catalyzed versions of the Friedländer synthesis are also common and can offer different regioselectivity and functional group tolerance. researchgate.net The versatility and reliability of the Friedländer annulation make it a cornerstone in the synthesis of this class of compounds. semanticscholar.org

Catalytic Systems in Synthesis

Catalysis plays a pivotal role in the modern synthesis of this compound, offering pathways to improved efficiency, selectivity, and sustainability. Both metal-based and organic catalysts have been successfully employed.

Metal Nanoparticle-Mediated Reactions

In recent years, metal nanoparticles have emerged as highly effective catalysts in a variety of organic transformations, including the synthesis of heterocyclic compounds. mdpi.comresearchgate.net Their high surface-area-to-volume ratio often leads to enhanced catalytic activity compared to their bulk counterparts. researchgate.net In the synthesis of acridinone derivatives, metal nanoparticles, such as those of palladium or gold, can be used to catalyze key bond-forming reactions. rsc.orgucl.ac.uk

For example, palladium nanoparticles can be employed in cross-coupling reactions to build the aromatic core of the acridinone system. They can also facilitate reductive annulation reactions. rsc.org The use of magnetic nanoparticles, such as iron oxide functionalized with a catalytic species, allows for easy separation and recycling of the catalyst, which is a significant advantage in terms of green chemistry. nih.gov

Organocatalytic Methods (e.g., DABCO, p-TSA)

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in organic synthesis. These catalysts are often less toxic and more environmentally benign than their metal-based counterparts. In the synthesis of this compound and related compounds, several organocatalysts have been shown to be effective.

p-Toluenesulfonic acid (p-TSA): This is a commonly used Brønsted acid catalyst that can effectively promote the Friedländer annulation and other condensation reactions leading to the acridinone core. wikipedia.org It is relatively inexpensive, stable, and easy to handle. organic-chemistry.org

The development of new and more efficient catalytic systems remains an active area of research, with the goal of making the synthesis of this compound and its derivatives more practical and sustainable.

Lewis Acid Catalysis (e.g., InCl3, CsI)

Lewis acid catalysis plays a significant role in the synthesis of various heterocyclic compounds by activating substrates and facilitating bond formation. While specific studies detailing the use of Indium(III) chloride (InCl3) or Cesium Iodide (CsI) in the synthesis of this compound are not extensively documented, the application of Lewis acids in analogous reactions suggests their potential utility.

Indium(III) triflate (In(OTf)3), a related Lewis acid, has been employed in the Friedlander condensation for the synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines. nih.gov This reaction involves the condensation of 4-amino-5-benzoylisoxazole-3-carboxamide (B1268356) with carbonyl compounds containing an active methylene (B1212753) group. nih.gov The catalytic role of In(OTf)3 facilitates the cyclization process, leading to the formation of the fused heterocyclic system. nih.gov Given the mechanistic similarities between the Friedlander synthesis and the formation of the acridone (B373769) core, it is plausible that InCl3 could effectively catalyze the condensation of an appropriate aminobenzophenone with 5,5-dimethyl-1,3-cyclohexanedione to yield this compound.

The general principle of Lewis acid catalysis in such reactions involves the coordination of the Lewis acid to a carbonyl group, which increases its electrophilicity and promotes the nucleophilic attack required for cyclization. While direct evidence for CsI as a catalyst in this specific synthesis is lacking, cesium salts are known to influence reaction pathways in heterocyclic synthesis.

The table below illustrates the application of a Lewis acid catalyst in a related heterocyclic synthesis, highlighting its potential applicability.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| In(OTf)3 | 4-Amino-5-benzoylisoxazole-3-carboxamide, Carbonyl compounds | 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines | Good | nih.gov |

Derivatization and Functionalization Reactions

The this compound molecule possesses several reactive sites that can be targeted for derivatization and functionalization. These reactions are essential for creating a library of compounds with diverse structures and properties.

Regioselectivity in the functionalization of heterocyclic systems is a critical aspect of synthetic organic chemistry. While specific studies on the regioselective substitution of this compound are not widely available, general principles of reactivity in related quinoline (B57606) and acridine (B1665455) systems can provide insights. The electron-donating and withdrawing nature of substituents on the aromatic ring, as well as the steric environment around the reactive sites, are expected to govern the regioselectivity of electrophilic and nucleophilic substitution reactions.

For instance, in the functionalization of quinolines, C-H activation has been shown to be a powerful tool for regioselective modifications. mdpi.com The directing groups on the quinoline ring play a crucial role in determining the position of functionalization. mdpi.com Similarly, the regioselectivity of reactions involving 3,4-pyridynes is influenced by the electronic effects of substituents, which can be explained by the aryne distortion model. nih.govrsc.org These principles could be extrapolated to predict the regiochemical outcome of reactions on the this compound core.

The carbonyl group and the adjacent active methylene group in this compound provide convenient handles for the construction of fused heterocyclic rings.

The synthesis of isoxazoloacridine derivatives from this compound can be envisioned through the reaction of the ketone with hydroxylamine (B1172632) hydrochloride. This reaction typically leads to the formation of an oxime, which can then undergo cyclization to form the isoxazole (B147169) ring. A study on the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride demonstrated the formation of a coumarino[3,4-d]isoxazole derivative, showcasing a similar ring-forming strategy. orientjchem.org

While a direct synthesis of isoxazoloacridines from the target compound is not explicitly described, the synthesis of isoxazolo[4,5-b]pyridines provides a relevant precedent. beilstein-journals.orgnih.govosi.lvresearchgate.net These syntheses often involve the annulation of an isoxazole ring onto a pre-existing pyridine (B92270) core or vice versa. nih.gov

The synthesis of pyrazolo[4,3-a]acridines has been successfully achieved starting from 7-chloro-9-aryl-2,3-dihydroacridin-4(1H)-one, a derivative of the core structure of interest. researchgate.net The synthetic route involves a Claisen condensation of the acridone with ethylformate to introduce a formyl group at the C-3 position, followed by treatment with hydrazine (B178648) hydrate (B1144303) to construct the fused pyrazole (B372694) ring. researchgate.net This methodology provides a clear pathway for the synthesis of pyrazoloacridine (B1679931) derivatives from this compound.

The table below summarizes the key steps in the synthesis of a pyrazolo[4,3-a]acridine derivative.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 7-Chloro-9-aryl-2,3-dihydroacridin-4(1H)-one | 1. Ethylformate2. Hydrazine hydrate | 7-Chloro-4-hydroxy-9-aryl-1,2-dihydroacridin-3-carbaldehyde | Pyrazolo[4,3-a]acridine | researchgate.net |

The construction of a pyran ring fused to the acridone core has been demonstrated through a multicomponent reaction. The synthesis of pyrano[3,2-a]acridines was achieved by reacting 7-chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one with various arylaldehydes and malononitrile (B47326) in the presence of piperidine. researchgate.net This reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to afford the pyranoacridine derivative. researchgate.net

Another approach to pyrano[3,2-b]acridin-4-ones involves the conversion of a 2-acetyl-3-hydroxyacridone precursor. lookchem.com This precursor can be cyclized to form the pyran ring. lookchem.com These examples highlight viable synthetic strategies for accessing pyranoacridine derivatives from the this compound scaffold.

The following table outlines a multicomponent reaction for the synthesis of pyrano[3,2-a]acridines.

| Acridone Derivative | Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one | Arylaldehydes | Malononitrile | Piperidine | Pyrano[3,2-a]acridines | researchgate.net |

Oxidative Transformations and Oligomerization

The inherent chemical reactivity of the this compound scaffold, which contains a secondary aromatic amine and activated methylene groups, suggests a propensity for oxidative transformations and subsequent oligomerization. While specific studies on this exact molecule are not extensively detailed in the literature, analogies can be drawn from the well-established chemistry of related acridine, aniline (B41778), and phenol (B47542) derivatives. These transformations are often mediated by chemical oxidants, enzymatic systems, or electrochemical methods, leading to the formation of dimers, oligomers, and polymers with novel properties.

Oxidative processes typically proceed through the formation of radical intermediates. In the case of this compound, oxidation is likely to initiate at the nitrogen atom of the dihydroacridine ring, forming a nitrogen-centered radical. This reactive species can then undergo coupling reactions.

One potential pathway is the dimerization or oligomerization through the formation of new carbon-carbon or carbon-nitrogen bonds. The oxidative coupling of N-aryl amines is a known method for creating such linkages. acs.org For instance, the photocatalytic oxidative coupling of arylamines can lead to the formation of azoaromatic compounds through a radical coupling mechanism. nih.gov Similarly, the oxidative polymerization of aniline and its derivatives proceeds via the formation of new C-N bonds. kpi.uawikipedia.org

Another possibility involves the oxidative coupling at the aromatic rings. Phenolic compounds, which share structural similarities with the enol form of the diketone moiety, are known to undergo oxidative dimerization catalyzed by enzymes like horseradish peroxidase. acs.orgresearchgate.net This process involves the formation of phenoxy radicals that subsequently combine. acs.org

Furthermore, the presence of the dimethyl-substituted cyclohexenone ring introduces other potential sites for oxidative transformation. The methylene groups alpha to the carbonyl could be susceptible to oxidation, potentially leading to further functionalization or ring-opening under certain conditions.

The resulting oligomers or polymers would possess extended conjugated systems, which could impart interesting photophysical and electronic properties. The degree of polymerization and the nature of the linkages would be highly dependent on the specific reaction conditions, including the choice of oxidant, solvent, and temperature.

Below are tables detailing potential oxidative dimerization products and a summary of analogous oxidative polymerization reactions, providing a framework for understanding the likely behavior of this compound.

| Dimer Type | Linkage | Potential Structure | Driving Force/Mechanism |

|---|---|---|---|

| N-N Coupled Dimer | N-N | Hydrazo-type linkage | Coupling of two nitrogen-centered radicals. |

| C-N Coupled Dimer | C-N | Aromatic C to N linkage | Radical substitution on the aromatic ring. |

| C-C Coupled Dimer | C-C | Biaryl-type linkage | Coupling of two carbon-centered radicals on the aromatic rings. |

| Monomer | Oxidant/Catalyst | Resulting Polymer/Oligomer | Reference |

|---|---|---|---|

| Aniline | Ammonium (B1175870) persulfate | Polyaniline | kpi.ua |

| N-Phenylanthranilic Acid | Ammonium persulfate | Poly(N-phenylanthranilic acid) | researchgate.net |

| Phenol | Horseradish Peroxidase/H₂O₂ | Polyphenol | acs.orgresearchgate.net |

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethyl 3,4 Dihydroacridin 1 2h One

Vibrational Spectroscopy

Fourier-Transform Raman (FT-Raman) Spectroscopy

To provide the requested information, original research involving the synthesis and subsequent spectroscopic analysis of 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one would be necessary.

Mass Spectrometry (MS)

Specific mass spectrometry data, including detailed fragmentation patterns and the relative abundances of fragment ions for this compound, are not documented in the reviewed scientific literature. This type of analysis would typically involve techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the compound's molecular weight and elucidate its structure through characteristic fragmentation pathways.

X-ray Diffraction Crystallography

A published single-crystal X-ray diffraction structure for this compound could not be identified. Such a study is essential for definitively determining its solid-state structure, including precise bond lengths, bond angles, and crystal packing information.

Single Crystal X-ray Diffraction Analysis

Detailed crystallographic data, such as unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates for this compound, remain undetermined in the absence of a published crystal structure.

Molecular Geometry and Conformation Analysis

Without X-ray diffraction data, a definitive analysis of the molecular geometry and the specific conformation of the cyclohexenone ring, including the potential for a half-chair conformation at the C(3) position, cannot be experimentally verified. While computational modeling could predict a likely conformation, this would be a theoretical analysis and falls outside the scope of reporting established research findings. For a related compound, 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one, crystallographic studies have revealed an envelope conformation for the terminal saturated ring. nih.govresearchgate.net However, it cannot be assumed that the parent compound would adopt the identical conformation.

Iv. Computational and Theoretical Investigations of 3,3 Dimethyl 3,4 Dihydroacridin 1 2h One

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. semanticscholar.org For 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one, DFT calculations are used to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface.

The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such optimizations. ijcce.ac.ir The results of these calculations provide precise values for bond lengths, bond angles, and dihedral angles. While specific DFT studies on the title compound are not extensively published, data from X-ray crystallography of closely related compounds, such as 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one, show that the central dihydroacridine ring system is nearly coplanar, while the saturated cyclohexenone ring adopts a distorted conformation, often an envelope or half-chair form. nih.govresearchgate.net DFT optimization would be expected to reproduce these structural features accurately.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP) This table presents expected values based on typical DFT calculations for similar heterocyclic ketones.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1=O11 | 1.23 |

| N5-C4a | 1.39 | |

| C9a-N10 | 1.37 | |

| C1-C2 | 1.51 | |

| C3-C4 | 1.54 | |

| **Bond Angles (°) ** | O11-C1-C9a | 121.5 |

| C4a-N5-C5a | 120.8 | |

| C1-C2-C3 | 112.0 | |

| Dihedral Angles (°) | C2-C3-C4-C4a | -45.6 |

| C5a-N5-C4a-C9a | 178.5 |

Prediction and Correlation of Vibrational Frequencies

Theoretical vibrational analysis is a key application of quantum chemical calculations. After geometric optimization, the second derivatives of the energy are calculated to determine the frequencies and intensities of the fundamental vibrational modes of the molecule. scirp.org These calculated frequencies correspond to specific molecular motions such as stretching, bending, rocking, and twisting of chemical bonds. libretexts.org

For this compound, a non-linear molecule with 34 atoms, a total of 3N-6 = 3(34)-6 = 96 normal modes of vibration are expected. libretexts.org The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Typically, calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental results. Key predicted vibrations would include the C=O stretching of the ketone group (typically around 1670-1690 cm⁻¹), N-H stretching of the secondary amine (around 3350-3450 cm⁻¹), and various C-H and C=C stretching modes. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable support for the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. nih.gov

The calculations are typically performed at the DFT level of theory using the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them to the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. These theoretical predictions can help to resolve ambiguities in complex spectra and confirm the proposed molecular structure. For this compound, calculations would predict distinct signals for the two methyl groups, the methylene (B1212753) protons in the saturated ring, the aromatic protons, and the N-H proton.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical reactivity and optical properties of a molecule. Electronic structure analysis provides a detailed picture of this arrangement.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net According to FMO theory, the distribution and energy of these orbitals are critical in determining a molecule's reactivity. The HOMO, acting as an electron donor, is associated with ionization potential, while the LUMO, an electron acceptor, is related to electron affinity.

For dihydroacridine derivatives, the HOMO is typically distributed over the electron-rich acridine (B1665455) core, particularly the fused benzene (B151609) rings and the nitrogen atom. researchgate.net The LUMO is also often localized on the aromatic system. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a significant parameter; a small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. irjweb.com This energy gap is also crucial for understanding the electronic absorption spectra of the molecule, as the lowest energy electronic transition often corresponds to the promotion of an electron from the HOMO to the LUMO. ijcce.ac.ir

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents expected values based on typical DFT calculations for similar heterocyclic systems.

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Primarily localized on the acridine ring system and nitrogen atom. |

| LUMO | -1.98 | Primarily localized on the fused aromatic and pyridinone rings. |

| Energy Gap (ΔE) | 3.87 | Indicates moderate chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom due to the presence of its lone pairs of electrons, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. A region of high positive potential would be located around the amine proton (N-H), highlighting its acidic character and susceptibility to attack by bases. The aromatic rings would show a more neutral potential, though still capable of participating in π-π stacking interactions.

Electronic Excitation Characterization (e.g., Singlet and Triplet Energy Gaps)

The study of electronic excitations in molecules like this compound is crucial for understanding their photophysical properties and potential applications in areas such as photodynamic therapy or as fluorescent probes. While specific experimental or theoretical data on the singlet and triplet energy gaps for this compound are not extensively available in the current literature, the methodologies for such characterizations are well-established.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely employed to predict the electronic absorption spectra and the energies of excited states. rsc.orgrsc.org These calculations can determine the energies of the lowest singlet (S1) and triplet (T1) excited states. The energy difference between these two states, known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter that governs the photophysical behavior of a molecule. researchgate.net

For the broader class of acridone (B373769) compounds, a small singlet-triplet energy gap has been noted as a key feature that enables efficient intersystem crossing, a process important for sensitizing the luminescence of lanthanide ions like europium(III). rsc.org In the context of thermally activated delayed fluorescence (TADF), a small ΔE_ST is a prerequisite for efficient reverse intersystem crossing from the triplet to the singlet state, which enhances the efficiency of organic light-emitting diodes (OLEDs). researchgate.net

For acridine derivatives, which share the core chromophore, TD-DFT calculations have been used to analyze the molecular orbitals involved in electronic transitions in their UV spectra. rsc.org Such studies reveal that the long-wavelength absorption bands often correspond to π → π* transitions arising from intramolecular charge transfer. rsc.org Similar computational approaches could be applied to this compound to elucidate its electronic transition properties and predict its singlet-triplet energy gap, providing valuable insights into its potential photophysical applications.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound and its analogs, particularly in the context of their interactions with biological macromolecules. These computational techniques are instrumental in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA, to form a stable complex. ijpsjournal.com This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

For derivatives of the acridone scaffold, molecular docking studies have been instrumental in understanding their potential as anticancer agents. For instance, docking studies of novel acridone derivatives with drug resistance-causing proteins like P-glycoprotein (P-gp), multidrug resistance-associated protein (MRP), and O6-methylguanine-DNA methyltransferase (MGMT) have revealed significant binding affinities. nih.gov These studies suggest that acridone derivatives can modulate or reverse drug resistance by acting as substrates or inhibitors of these efflux pumps. nih.gov

In another study, novel N10-substituted acridone derivatives were docked into the MADS-box/MEF2D N-terminal domain bound to dsDNA. The results indicated that the acridone ring with methyl substituents formed pi-sigma and conventional hydrogen bond interactions with the nucleotide base pairs, with the top-scoring compounds showing better intercalation. iajpr.com Similarly, bis-acridone derivatives have been evaluated as topoisomerase inhibitors through molecular docking, revealing promising ligand-protein binding interactions. ijpsjournal.com

These examples highlight how in silico docking can be a powerful tool to predict the binding modes and affinities of this compound derivatives with various biological targets, thereby guiding the design of new therapeutic agents.

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and stability of a ligand-target complex over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of the dynamic behavior of the complex in a simulated physiological environment.

For acridine derivatives, MD simulations have been employed to explore the stability of their complexes with biological targets. For example, a 20 ns MD simulation study was used to investigate the dynamic nature, binding interaction, and protein-ligand stability of 9-substituted acridine derivatives. researchgate.net Analyses of the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and solvent accessible surface area (SASA) from the MD simulation trajectory suggested the stability of the compounds within the binding pocket. researchgate.net

In studies of bis-acridone derivatives targeting topoisomerase II, MD simulations have been used to validate the stability of the docked compounds. ijpsjournal.com Furthermore, MD simulations of chitinase-acridine complexes have been performed for 100 ns to analyze the RMSD of both the protein and the ligands, the RMSF of the complex, and the number of hydrogen bonds formed during the simulation, all of which provide insights into the stability of the interaction. researchgate.net

By applying MD simulations to the complexes of this compound derivatives with their putative targets, researchers can gain a deeper understanding of the binding stability and the key interactions that maintain the complex, which is crucial for rational drug design.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules using a variety of descriptors. mdpi.com These reactivity descriptors, both global and local, offer insights into the chemical behavior of molecules and can be used to predict their reaction mechanisms.

Local reactivity descriptors, such as Fukui functions and dual descriptors, are used to identify the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netnih.gov For quinoline (B57606) and its derivatives, Fukui function analysis has been employed to pinpoint the molecular regions prone to such attacks. researchgate.netnih.gov This information is invaluable for understanding the mechanisms of chemical reactions and for predicting the regioselectivity of reactions involving these heterocyclic systems.

A systematic computational study of acridine derivatives using conceptual DFT has provided insights into their electron-donating and accepting capabilities in both ground and excited states. bnmv.ac.in Such studies emphasize the pronounced electron acceptor behavior of acridine derivatives in the excited state. bnmv.ac.in Similar computational analyses of this compound would provide a detailed map of its chemical reactivity, aiding in the prediction of its metabolic fate and its potential to interact with biological nucleophiles and electrophiles.

Data Tables

Table 1: Molecular Docking Scores of Acridone Derivatives Against Drug Resistance Proteins Data sourced from a study on novel acridone derivatives. nih.gov

| Compound | P-gp (kcal/mol) | MRP (kcal/mol) | MGMT (kcal/mol) |

|---|---|---|---|

| AC2 | - | - | - |

| AC7 | - | - | - |

| AC26 | Highest Affinity | Highest Affinity | Highest Affinity |

(Specific binding affinity values were not provided in the source material, only relative affinities.)

Table 2: Molecular Docking and DNA Binding of N10-Substituted Acridone Derivatives Data from a study on the DNA binding properties of novel acridone derivatives. iajpr.com

| Compound | Glide Score (kcal/mol) | % Drug Bound to CT-DNA |

|---|---|---|

| 10 | -8.20 | 89.08 |

| 11 | -8.45 | 90.76 |

| 12 | -8.80 | 97.18 |

V. Photophysical and Electrochemical Properties Research of 3,3 Dimethyl 3,4 Dihydroacridin 1 2h One Analogues

Spectroscopic Characterization of Light-Matter Interactions

Spectroscopic techniques are fundamental in elucidating the photophysical properties of these compounds. By analyzing their absorption and emission of light, researchers can gain insights into their electronic structure and potential applications.

UV-Visible Absorption Profiles and Transitions

The UV-Visible absorption spectra of dihydroacridine derivatives are characterized by strong absorption bands in the ultraviolet and visible regions, which are attributed to π-π* electronic transitions within the aromatic acridine (B1665455) core. For instance, a study on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives, which are structurally related to the target compound, showed broad absorption bands around 320-360 nm. The precise position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the acridine framework. For example, the introduction of methoxy (B1213986) groups can lead to a slight red shift in the absorption spectrum. The optical gap energies for these compounds can be estimated from the onset of their absorption spectra.

Table 1: UV-Visible Absorption Data for Selected Tetrahydroacridine Analogues in Dichloromethane

| Compound | λmax (nm) | Optical Band Gap (Egopt) (eV) |

|---|---|---|

| 2,4-diphenyl-9-chloro-5,6,7,8-tetrahydroacridine | 329 | 3.37 |

| 2,4-bis(2-methoxyphenyl)-9-chloro-5,6,7,8-tetrahydroacridine | 328 | 3.20 |

| 2,4-bis(4-(trifluoromethoxy)phenyl)-9-chloro-5,6,7,8-tetrahydroacridine | 352 | 3.09 |

Fluorescence Emission Characteristics and Quantum Yields

Many dihydroacridine derivatives exhibit fluorescence, emitting light upon excitation at a suitable wavelength. The emission properties, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), are highly dependent on the molecular structure and the solvent environment. For 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives, emission is typically observed in the blue region of the spectrum, with emission maxima ranging from 393 nm to 411 nm in dichloromethane. The presence of electron-donating groups, such as methoxy substituents, can lead to a red shift in the emission and often results in higher fluorescence quantum yields.

Table 2: Fluorescence Emission Data for Selected Tetrahydroacridine Analogues in Dichloromethane

| Compound | λem (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| 2,4-diphenyl-9-chloro-5,6,7,8-tetrahydroacridine | 393 | 0.23 |

| 2,4-bis(2-methoxyphenyl)-9-chloro-5,6,7,8-tetrahydroacridine | 411 | 0.45 |

| 2,4-bis(4-(trifluoromethoxy)phenyl)-9-chloro-5,6,7,8-tetrahydroacridine | 403 | 0.18 |

Solvatochromic Behavior and Solvent Polarity Effects

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of some dihydroacridine derivatives. This phenomenon arises from changes in the dipole moment of the molecule upon electronic excitation. For certain ester-substituted dihydroacridine derivatives, a positive fluorescence solvatochromism is observed, where the emission spectrum shifts to longer wavelengths (a red shift) as the solvent polarity increases. This behavior is indicative of an intramolecular charge transfer (CT) process occurring in the excited state, leading to a more polar excited state compared to the ground state. However, not all dihydroacridine derivatives exhibit significant solvatochromic shifts.

Excited State Dynamics and Energy Transfer

The study of excited state dynamics provides insights into the deactivation pathways of the excited molecules, including fluorescence, intersystem crossing, and non-radiative decay. A particularly interesting phenomenon observed in some acridone (B373769) derivatives is Thermally Activated Delayed Fluorescence (TADF).

Thermally Activated Delayed Fluorescence (TADF) Principles

TADF is a process that allows for the harvesting of triplet excitons, which are typically non-emissive, to generate light. This is achieved in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). In such systems, triplet excitons can be converted to singlet excitons through reverse intersystem crossing (RISC), which is facilitated by thermal energy. These newly formed singlet excitons can then decay radiatively, producing delayed fluorescence. Acridone derivatives, particularly those with a donor-acceptor-donor (D-A-D) structure, have been shown to exhibit TADF. researchgate.netresearchgate.net For example, an acridone-naphthylamine derivative was found to have a small ΔEST of approximately 0.3 eV and exhibited green TADF emission. researchgate.net The lifetime of this delayed fluorescence was measured to be 176 µs. researchgate.net

Redox Chemistry and Electroactivity**

The redox properties of dihydroacridinone analogues are important for their potential use in electronic devices. Cyclic voltammetry is a common technique used to investigate the electroactivity of these compounds and to determine their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For 9-anilinoacridine (B1211779) derivatives, the redox potentials are influenced by the electronic properties of the substituents on the anilino ring, with electron-donating groups making the compound easier to oxidize. nih.gov In the case of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives, cyclic voltammetry measurements have been used to estimate their HOMO and LUMO energy levels. For one such derivative, the onset potentials for oxidation and reduction were found to be 1.50 V and -1.36 V, respectively, leading to estimated HOMO and LUMO energies of -5.78 eV and -2.92 eV. This results in an electrochemical band gap of 2.86 eV. Electrochemical studies on 1,2,3,4-tetrahydroacridine-9-carboxamide (B1348453) in different organic solvents have also been conducted to understand the redox behavior of this class of compounds. upb.roresearchgate.net

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. By measuring the current response of a substance to a linearly cycled potential sweep, CV can determine the oxidation and reduction potentials of molecules. These potentials correspond to the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction), respectively.

In the study of acridone and its derivatives, CV is employed to assess their electron-donating or electron-accepting capabilities. For instance, research on acridone derivatives with carbazole (B46965) or phenoxazine (B87303) substituents has utilized CV to elucidate the effect of different molecular structures on their electrochemical behavior. rsc.org The resulting cyclic voltammograms provide key information on the reversibility of the redox processes and the stability of the generated radical ions.

The oxidation and reduction potentials are critical parameters for designing materials for applications such as organic light-emitting diodes (OLEDs) and solar cells. nih.gov For example, the oxidation potential is directly related to the ionization potential and indicates the stability of a material against oxidation, a crucial factor for the longevity of electronic devices. Similarly, the reduction potential relates to the electron affinity and is important for understanding a material's ability to accept and transport electrons.

Research on various acridone derivatives has shown that their redox potentials can be tuned by introducing different substituent groups. researchgate.net For example, the introduction of electron-donating groups like diaryl amines can affect the oxidation potential, while electron-withdrawing groups can influence the reduction potential. rsc.org This ability to modify the electrochemical properties through synthetic chemistry makes these compounds highly versatile for targeted applications. The electrochemical properties of several acridone derivatives, as determined by cyclic voltammetry, are summarized in the table below.

| Compound | Eox (V) | Ered (V) | Solvent/Electrolyte |

| Unsubstituted Acridone | 1.020 | -2.399 | CH2Cl2 / 0.1 M Bu4NBF4 |

| Acridone Derivative with Carbazole Substituents | - | -2.23 | CH2Cl2 / 0.1 M Bu4NBF4 |

| Acridone Derivative with Phenoxazine Substituents | 0.293 | -2.23 | CH2Cl2 / 0.1 M Bu4NBF4 |

| 10-Methyl Acridone | Irreversible Oxidation | - | - |

| 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivative (3c) | 1.50 (onset) | -1.36 (onset) | Acetonitrile / 0.1 M (n-Bu)4NBF4 |

This table is generated based on data from multiple sources for illustrative purposes; experimental conditions may vary. rsc.orgrsc.orgbeilstein-journals.org

Determination of Ionization Potentials and Electron Affinities

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties of a molecule. The IP is the minimum energy required to remove an electron from a neutral molecule in its gaseous state, while the EA is the energy released when an electron is added to a neutral molecule in its gaseous state. These parameters are directly related to the HOMO and LUMO energy levels, respectively, and can be estimated from the oxidation and reduction potentials measured by cyclic voltammetry.

The relationships used to estimate the IP and EA from electrochemical data are typically based on empirical correlations established by referencing the measurements to a standard compound with a known ionization potential, such as ferrocene (B1249389) (Fc/Fc⁺). The following equations are often employed:

IP ≈ - (EHOMO) = - (Eoxonset vs. Fc/Fc⁺ + 4.8) eV EA ≈ - (ELUMO) = - (Eredonset vs. Fc/Fc⁺ + 4.8) eV

Where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively. The value of 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level.

Studies on donor-acceptor-donor compounds incorporating a 9,9-dimethyl-9,10-dihydroacridine (B1200822) unit have demonstrated the use of cyclic voltammetry to determine their IP and EA values. researchgate.net These experimentally derived values are often complemented by theoretical calculations, such as those using density functional theory (DFT), to provide a more comprehensive understanding of the electronic structure. researchgate.netnih.gov

The ionization potentials for a series of acridone derivatives containing carbazole or phenoxazine substituents have been electrochemically determined to be in the range of 5.09 eV to 5.45 eV. rsc.org The nature of the substituent was found to influence the IP, with phenoxazine derivatives generally being easier to oxidize (having lower IPs) than their carbazole counterparts. rsc.org Similarly, for a series of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives, the HOMO and LUMO energy levels were estimated from CV measurements, allowing for the calculation of their electrochemical band gap. beilstein-journals.orgbeilstein-journals.org

The table below presents the estimated ionization potentials and electron affinities for several acridone analogues based on electrochemical data.

| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Electrochemical Band Gap (Egel) (eV) |

| Acridone derivative with carbazole donors | 5.45 | - | - |

| Acridone derivative with phenoxazine donors | 5.09 | - | - |

| 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivative (3c) | 5.78 | 2.92 | 2.86 |

This table is generated based on data from multiple sources for illustrative purposes; calculation methods and reference standards may vary. rsc.orgbeilstein-journals.org

Vii. Advanced Applications and Future Research Directions

Applications in Organic Optoelectronics

The field of organic optoelectronics leverages the unique properties of organic molecules to create novel electronic and light-emitting devices. Acridine (B1665455) derivatives, including the 3,3-dimethyl-3,4-dihydroacridin-1(2H)-one backbone, have shown significant promise in this area, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs) are a major display technology, valued for their high contrast, wide viewing angles, and flexibility. The efficiency and color of an OLED are largely determined by the emitter material used in its emissive layer. Derivatives of the dimethylacridine core have been successfully employed in the design of high-efficiency emitters, particularly those utilizing the mechanism of Thermally Activated Delayed Fluorescence (TADF). acs.org

In TADF emitters, a small energy gap between the singlet (S₁) and triplet (T₁) excited states allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This mechanism can theoretically enable 100% internal quantum efficiency. The twisted structure of donor-acceptor molecules based on dimethylacridine donors helps to separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small S₁-T₁ energy gap. acs.org

For instance, hole-transporting materials based on a dimethylacridine core have been synthesized and shown to achieve high thermal stability and excellent device efficiencies in phosphorescent OLEDs. nih.govnih.gov In one study, a material named TPA-2ACR, which incorporates the dimethylacridine moiety, was used as a hole-transporting layer in a yellow phosphorescent OLED, resulting in a maximum external quantum efficiency (EQE) of 21.59%. nih.govnih.gov Another derivative, PhCAR-2ACR, was utilized as a host material, also demonstrating good device characteristics. nih.govnih.gov

Research has also focused on modifying the dimethylacridine structure to fine-tune the optoelectronic properties. Attaching different aryl substituents to the dimethylacridine donor in TADF molecules has been shown to modulate the orientation of the transition dipole moment, which in turn affects the light outcoupling efficiency of the OLED. acs.org Highly efficient OLEDs have been fabricated with these modified emitters, achieving maximum external quantum efficiencies (EQEmax) of approximately 28%. acs.org

Table 1: Performance of OLEDs Incorporating Dimethylacridine Derivatives

Catalytic Applications in Organic Synthesis

Beyond materials science, the unique photochemical properties of the dihydroacridine core have been harnessed for applications in organic synthesis, particularly in the realm of photoredox catalysis.

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a powerful method for synthesizing well-defined polymers with controlled molecular weights and low dispersity, without the use of transition metal catalysts. acs.org The process relies on an organic photocatalyst that, upon excitation by visible light, mediates the reversible activation and deactivation of a polymer chain end. researchgate.net

Dimethyl-dihydroacridines have been introduced as a novel family of highly effective organic photocatalysts for O-ATRP, enabling the controlled polymerization of challenging acrylate (B77674) monomers for the first time. newiridium.comresearchgate.net The structure of these catalysts can be systematically modified to tune their photochemical and electrochemical properties. newiridium.com This tunability allows for the creation of a strongly oxidizing intermediate upon photoexcitation, which is crucial for efficient deactivation of the growing polymer chain, a key step for maintaining control over the polymerization. newiridium.comresearchgate.net

The successful application of dimethyl-dihydroacridine photocatalysts in O-ATRP has been demonstrated for various acrylate monomers. The combination of catalyst design, the use of continuous-flow reactors, and the addition of lithium bromide (LiBr) to promote deactivation are critical factors in producing well-defined acrylate polymers with dispersities (a measure of the uniformity of polymer chain lengths) as low as 1.12. newiridium.comresearchgate.net The system also shows tolerance to oxygen and has been successfully applied to the synthesis of well-defined di- and triblock copolymers. newiridium.com

Table 2: O-ATRP of Acrylate Monomers using Dimethyl-dihydroacridine Photocatalysts

Emerging Research Trends and Challenges

The promising results in optoelectronics and catalysis have spurred further research into the this compound scaffold, focusing on the synthesis of novel analogues and the exploration of new applications.

A significant area of current research is the rational design and synthesis of new derivatives of this compound with tailored electronic, photophysical, and biological properties. The core structure provides a robust platform for chemical modification at several positions. mostwiedzy.pl

Synthetic strategies often involve multi-component reactions or condensation and cyclization of substituted precursors to build the acridone (B373769) framework. nih.govontosight.ai By introducing different functional groups onto the aromatic rings or the nitrogen atom, researchers can fine-tune properties such as:

Redox Potentials: Crucial for optimizing the performance of photocatalysts in O-ATRP. newiridium.com

HOMO/LUMO Energy Levels: Important for charge injection and transport in OLEDs and for creating the desired emission color. acs.org

Solubility and Processing Characteristics: Essential for fabricating high-quality thin films for electronic devices.

Biological Target Affinity: Key for developing more potent and selective therapeutic agents. rsc.org

This synthetic versatility allows for the creation of a large library of compounds for screening in various applications, from next-generation OLED emitters to highly efficient organocatalysts. mostwiedzy.pl

Acridine and acridone derivatives have long been recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic properties. rsc.orgrsc.orgresearchgate.net The fundamental mechanism for some of these activities is the ability of the planar acridine ring system to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription. ontosight.airesearchgate.net

Recent research continues to explore the therapeutic potential of acridone analogues. Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal efficacy, in some cases surpassing the performance of conventional antibiotics against specific strains like Pseudomonas aeruginosa and Escherichia coli. nih.gov The anticancer properties of novel pyrimidoacridones and other derivatives are also under active investigation, with compounds showing efficacy against various cancer cell lines in both in vitro and in vivo settings. nih.gov

Future research is directed towards:

Identifying specific molecular targets beyond DNA intercalation, such as the inhibition of enzymes like topoisomerase or protein kinases. researchgate.net

Investigating activity against drug-resistant pathogens and cancer cells. nih.gov

Exploring applications in treating other diseases, such as Alzheimer's disease, where acridine derivatives have shown potential as acetylcholinesterase inhibitors. rsc.orgresearchgate.net

The synthesis and evaluation of new analogues of this compound are part of this broader effort to develop novel, more effective, and less toxic therapeutic agents. rsc.orgrsc.org

Table 3: List of Chemical Compounds Mentioned

Integration of Multidisciplinary Research Approaches for Comprehensive Understanding

A thorough and comprehensive understanding of the chemical properties, biological activities, and therapeutic potential of this compound necessitates a sophisticated, multidisciplinary research strategy. The convergence of computational chemistry, synthetic organic chemistry, advanced analytical techniques, and experimental biology provides a synergistic framework that accelerates the discovery and optimization process. This integrated approach allows researchers to move beyond isolated data points to build predictive models, offering deeper insights into the molecule's behavior at a sub-atomic level and its interactions within complex biological systems.

The core of this modern research paradigm is the iterative cycle between theoretical prediction and experimental validation. nih.gov Computational tools can forecast a molecule's properties and biological potential, which are then synthesized and tested in the lab. The experimental results, in turn, are used to refine the computational models, creating a powerful feedback loop that guides further research. nih.gov

A typical multidisciplinary workflow for investigating acridinone (B8587238) derivatives is outlined below.

| Phase | Discipline | Techniques and Objectives |

|---|---|---|

| Phase 1: In Silico Design & Prediction | Computational Chemistry | - Molecular Docking: Predicts binding affinity and orientation of the compound within a target protein's active site.

|

| Phase 2: Chemical Synthesis & Characterization | Synthetic & Analytical Chemistry | - Organic Synthesis: Develops and optimizes reaction pathways to produce the target compound and a library of its derivatives.

|

| Phase 3: Experimental Validation | Biochemistry & Pharmacology | - In Vitro Assays: Measures biological activity, such as enzyme inhibition or cytotoxicity against cancer cell lines. nih.gov |

| Phase 4: Data Integration & Refinement | Chemoinformatics & Computational Biology | - Structure-Activity Relationship (SAR) Analysis: Integrates synthetic modifications with biological data to identify key structural features for activity. nih.govfrontiersin.org |

This integrated workflow has been successfully applied to the broader class of acridone compounds to identify novel therapeutic agents. tandfonline.comtandfonline.com For instance, studies combining molecular docking and dynamics simulations with in-vitro assays have identified promising acridone derivatives as potent inhibitors of specific biological targets like the P2Y12 receptor. tandfonline.comtandfonline.com In such research, computational analysis first identifies potential candidates from a large library of compounds. These selected compounds are then synthesized and evaluated experimentally. The results, such as the platelet reactivity index (%PRI) for P2Y12 inhibitors, provide concrete data to validate the initial computational predictions. tandfonline.comtandfonline.com

The future of research on this compound and its analogs will increasingly rely on the tightening of this integration. The incorporation of artificial intelligence and machine learning algorithms to analyze vast datasets from both computational and experimental sources promises to accelerate the identification of lead compounds and the prediction of their biological activities, paving the way for the rational design of next-generation therapeutics.

Q & A

Q. What are the recommended synthetic routes for 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one, and how can reaction conditions be optimized?

Methodological Answer:

- Condensation Reactions : Base-catalyzed condensation of 3,4-dihydroacridin-1(2H)-one with aldehydes is a common route. For example, reacting with substituted benzaldehydes in methanol under reflux yields derivatives like (E)-2-(arylmethylidene)-3,4-dihydroacridin-1(2H)-ones .

- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) and catalysts like piperidine or acetic acid enhance yield. Reaction temperatures typically range from 80–110°C, monitored via TLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol or methanol improves purity .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- Spectroscopy :

- 1H/13C NMR : Assign aromatic protons (δ 6.3–8.6 ppm) and carbonyl carbons (δ ~195–198 ppm). Methyl groups appear as singlets (δ 2.3–2.8 ppm) .

- IR : Confirm ketone (C=O stretch at ~1617–1620 cm⁻¹) and aromatic C-H bonds (~2984 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI) provides molecular ion confirmation (e.g., [M+H]+ at 212.1070 for derivatives) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Antimicrobial Assays : Use agar diffusion or microdilution methods (e.g., against E. coli or S. aureus) with MIC values compared to standard antibiotics like ampicillin .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 µM. IC₅₀ values are calculated using nonlinear regression .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like topoisomerase II or EGFR. Focus on substituent effects (e.g., electron-withdrawing groups at the 9-position enhance DNA intercalation) .

- ADME Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions. Prioritize derivatives with LogP <5 and >80% intestinal absorption .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ=0.71073 Å) at 298 K. Resolve twinning via SHELXD (dual-space algorithms) .

- Refinement : SHELXL refines anisotropic displacement parameters. Address disorder using PART or SUMP instructions. Target R-factor <0.06 and wR₂ <0.15 .

- Validation : Check geometry with PLATON (e.g., bond angles within 2σ of ideal values) .

Q. How do substituents at the 3- and 9-positions influence the compound’s photophysical properties?

Methodological Answer:

- UV-Vis and Fluorescence : Electron-donating groups (e.g., –OCH₃) redshift absorption (λmax ~350–400 nm). Measure quantum yields using integrating spheres (e.g., quinine sulfate as standard) .

- TD-DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) predicts excited-state transitions. Compare experimental vs. theoretical λmax to validate electron delocalization pathways .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Case Example : If NMR suggests planar geometry but XRD shows puckered dihydroacridinone rings:

- Re-examine NMR assignments (e.g., NOESY for spatial proximity).

- Validate XRD data with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .

- Statistical Validation : Use Rmerge (<5%) and CC1/2 (>90%) to assess data quality. Cross-check with IR functional groups .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 20% w/v) .

- Salt Formation : React with HCl or sodium citrate to improve aqueous solubility. Monitor pH stability (4–7) via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.